molecular formula C8H13F3N2O B13960659 N-(1-(trifluoromethyl)piperidin-3-yl)acetamide

N-(1-(trifluoromethyl)piperidin-3-yl)acetamide

Cat. No.: B13960659
M. Wt: 210.20 g/mol
InChI Key: GLNLMEBGEUWSDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(trifluoromethyl)piperidin-3-yl)acetamide typically involves the reaction of 1-(trifluoromethyl)piperidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(trifluoromethyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(trifluoromethyl)piperidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(1-(trifluoromethyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(trifluoromethyl)piperidin-4-yl)acetamide
  • N-(1-(trifluoromethyl)piperidin-2-yl)acetamide
  • N-(1-(trifluoromethyl)piperidin-3-yl)propionamide

Uniqueness

N-(1-(trifluoromethyl)piperidin-3-yl)acetamide is unique due to the position of the trifluoromethyl group on the piperidine ring, which significantly influences its chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

N-[1-(trifluoromethyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C8H13F3N2O/c1-6(14)12-7-3-2-4-13(5-7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14)

InChI Key

GLNLMEBGEUWSDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCN(C1)C(F)(F)F

Origin of Product

United States

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